4-(Bromomethyl)-6-chloro-5-fluoropyrimidine
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Overview
Description
4-(Bromomethyl)-6-chloro-5-fluoropyrimidine is a heterocyclic organic compound that contains bromine, chlorine, and fluorine atoms. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6-chloro-5-fluoropyrimidine typically involves the bromination of a suitable precursor. One common method is the bromination of 6-chloro-5-fluoropyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-6-chloro-5-fluoropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted pyrimidines.
Scientific Research Applications
4-(Bromomethyl)-6-chloro-5-fluoropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Serves as an intermediate in the synthesis of antiviral, anticancer, and antibacterial agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-6-chloro-5-fluoropyrimidine involves its interaction with nucleophiles, leading to the formation of covalent bonds. The bromomethyl group is highly reactive and can form stable intermediates with various nucleophiles. This reactivity is exploited in the synthesis of pharmaceuticals and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)-6-chloropyrimidine
- 4-(Bromomethyl)-5-fluoropyrimidine
- 4-(Chloromethyl)-6-chloro-5-fluoropyrimidine
Uniqueness
4-(Bromomethyl)-6-chloro-5-fluoropyrimidine is unique due to the presence of three different halogens (bromine, chlorine, and fluorine) in its structure. This combination of halogens imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of diverse organic compounds .
Properties
Molecular Formula |
C5H3BrClFN2 |
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Molecular Weight |
225.44 g/mol |
IUPAC Name |
4-(bromomethyl)-6-chloro-5-fluoropyrimidine |
InChI |
InChI=1S/C5H3BrClFN2/c6-1-3-4(8)5(7)10-2-9-3/h2H,1H2 |
InChI Key |
FQXRBFXRWVYRLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)F)CBr |
Origin of Product |
United States |
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